molecular formula C7H14Cl2N4 B1381085 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride CAS No. 1803589-40-3

1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride

Cat. No.: B1381085
CAS No.: 1803589-40-3
M. Wt: 225.12 g/mol
InChI Key: ZJIOCPBFMQCPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both azetidine and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

. This method is efficient for synthesizing functionalized azetidines on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Azetidinones

    Reduction: Dihydrotriazoles

    Substitution: Various substituted azetidines

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is unique due to the combination of azetidine and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-3,5-dimethyl-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-5-9-6(2)11(10-5)7-3-8-4-7;;/h7-8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIOCPBFMQCPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
Reactant of Route 4
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.